molecular formula C7H13N3O2S B13232886 (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide

(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide

Cat. No.: B13232886
M. Wt: 203.26 g/mol
InChI Key: XOZZCADSYFQZDM-UHFFFAOYSA-N
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Description

(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide: can be compared with other similar compounds such as:

  • (1-ethyl-3-methyl-1H-pyrazol-5-yl)phenylmethanone
  • (1-ethyl-3-methyl-1H-pyrazol-5-yl)methylamine
  • (1-ethyl-3-methyl-1H-pyrazol-5-yl)piperazine

These compounds share the pyrazole core but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of This compound lies in its sulfonamide group, which imparts distinct reactivity and potential biological activity .

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

(2-ethyl-5-methylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-3-10-7(4-6(2)9-10)5-13(8,11)12/h4H,3,5H2,1-2H3,(H2,8,11,12)

InChI Key

XOZZCADSYFQZDM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)CS(=O)(=O)N

Origin of Product

United States

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